molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5

8-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1287983
CAS No.: 221298-75-5
M. Wt: 257.51 g/mol
InChI Key: HHPRCFVJSYYWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-2-methylquinazoline is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential implications in various fields. This compound belongs to the quinazoline family, known for their diverse biological activities. The molecular formula of this compound is C9H6BrClN2, and it has a molecular weight of 257.51 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.

    Cyclization: The intermediate is subjected to cyclization reactions to form the quinazoline core.

    Halogenation: Bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring.

Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-methylquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-4-chloro-2-methylquinazoline is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its structural features allow it to act on various biological targets:

Material Science

The compound is also explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronic devices, potentially enhancing performance through its reactivity and stability.

Biological Studies

In biological research, this compound serves as a probe to study enzyme mechanisms and receptor-ligand interactions. Its ability to interact with specific biological targets aids in elucidating complex biochemical pathways.

  • Anticancer Mechanisms :
    • A study demonstrated that quinazoline derivatives, including this compound, inhibit EGFR signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
  • Antibacterial Studies :
    • Comparative studies on quinazoline derivatives indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against MRSA, suggesting that this compound may also possess latent antibacterial properties .
  • Material Science Applications :
    • Research into the use of quinazoline derivatives in organic electronics has shown promising results, with potential applications in developing more efficient light-emitting diodes due to their electronic characteristics.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

8-Bromo-4-chloro-2-methylquinazoline can be compared with other similar compounds in the quinazoline family:

    2-Methylquinazoline: Lacks the bromo and chloro substituents, resulting in different biological activities and chemical reactivity.

    4-Chloro-2-methylquinazoline: Similar structure but lacks the bromo substituent, leading to variations in its chemical and biological properties.

    8-Bromoquinazoline: Lacks the chloro and methyl substituents, affecting its overall activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

8-Bromo-4-chloro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

This compound has the molecular formula C10H7BrClNC_{10}H_7BrClN and a molecular weight of 256.53 g/mol. The presence of bromine and chlorine substituents on the quinazoline ring contributes to its reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

Biochemical Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating selective activity against certain types of cancer .
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell cycle regulation. This effect is mediated through interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity by binding to specific biological targets, although detailed mechanisms remain to be fully elucidated.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7168.78Induces apoptosis; affects CDK activity
HCT-116VariesCell cycle disruption
T98GActiveInhibits proliferation

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the effects of this compound on MCF-7 cells, it was found that treatment with the compound at its IC50 resulted in a significant increase in apoptosis compared to control groups. Flow cytometric analysis indicated that the compound led to a higher percentage of late-stage apoptotic cells, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with key proteins involved in cancer progression. These studies indicate that the compound can effectively bind to active sites of target proteins, thereby inhibiting their function and contributing to its anticancer properties .

Properties

IUPAC Name

8-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPRCFVJSYYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592748
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-75-5
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part C: To a suspension of 14.2 g (59.5 mmol) of 2-methyl-4-hydroxy-8-bromo-quinazoline in 300 ml of benzene, 16 ml (120 mmol) of dimethylaniline and 6 ml (64 mmol) of phosphorus oxychloride were added under nitrogen. The light yellow solution resulting after heating to 80° C. while stirring was further heated at 80° C. for 3 hours. After cooling to room temperature 500 ml of benzene were added. The solution was extracted three times with 300 ml of 20% NaOH/water and 200 ml of water. The organic layer was dried over magnesium sulphate and concentrated in vacuo. The product was purified by column chromatography over silicagel using ether/petroleum-ether 1:9 as the eluent. A total of 12.3 g of 2-methyl-4-chloro-8-bromo-quinazoline was obtained as a white solid (80% yield).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.